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molecular formula C14H18O3 B8627754 Ethyl 3-(1,2-dimethyl-allyl)-4-hydroxy-benzoate

Ethyl 3-(1,2-dimethyl-allyl)-4-hydroxy-benzoate

Cat. No. B8627754
M. Wt: 234.29 g/mol
InChI Key: SCVOGJQKGNPTQE-UHFFFAOYSA-N
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Patent
US08530469B2

Procedure details

Ethyl 4-(3-methyl-but-2-enyloxy)-benzoate (2.23 g, 9.53 mmol) was dissolved in anisole (8 ml) and the mixture stirred and held at reflux for 4 days. The solvent was removed in vacuo and the residue subjected to column chromatography on silica. Elution with 20% ethyl acetate in petroleum ether afforded ethyl 3-(1,2-dimethyl-allyl)-4-hydroxy-benzoate (600 mg, 27%) as a colorless solid. 1H NMR (DMSO-d6) 10.32 (1H, br s), 7.67 (1H, dd), 7.62 (1H, s), 6.90 (1H, d), 4.90 (1H, s), 4.85 (1H, s), 4.25 (2H, q), 3.75 (1H, q), 1.61 (3H, s), 1.30 (3H, t), 1.26 (3H, d). MS: [M+H]+ 235.
Quantity
2.23 g
Type
reactant
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
CC(C)=CC[O:5][C:6]1[CH:16]=[CH:15][C:9]([C:10]([O:12][CH2:13][CH3:14])=[O:11])=[CH:8][CH:7]=1>C1(OC)C=CC=CC=1>[CH3:7][CH:8]([C:16]1[CH:15]=[C:9]([CH:8]=[CH:7][C:6]=1[OH:5])[C:10]([O:12][CH2:13][CH3:14])=[O:11])[C:9]([CH3:15])=[CH2:10]

Inputs

Step One
Name
Quantity
2.23 g
Type
reactant
Smiles
CC(=CCOC1=CC=C(C(=O)OCC)C=C1)C
Name
Quantity
8 mL
Type
solvent
Smiles
C1(=CC=CC=C1)OC

Conditions

Stirring
Type
CUSTOM
Details
the mixture stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 4 days
Duration
4 d
CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo
WASH
Type
WASH
Details
Elution with 20% ethyl acetate in petroleum ether

Outcomes

Product
Name
Type
product
Smiles
CC(C(=C)C)C=1C=C(C(=O)OCC)C=CC1O
Measurements
Type Value Analysis
AMOUNT: MASS 600 mg
YIELD: PERCENTYIELD 27%
YIELD: CALCULATEDPERCENTYIELD 53.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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